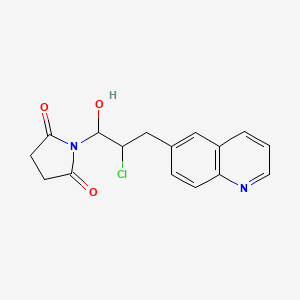
1-(2-Chloro-1-hydroxy-3-(quinolin-6-yl)propyl)pyrrolidine-2,5-dione
Cat. No. B8741231
Key on ui cas rn:
1197377-31-3
M. Wt: 318.75 g/mol
InChI Key: FUPWOFWDARMISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08901123B2
Procedure details


A 22 L reactor equipped with a overhead stirring, a thermocouple, a distillation apparatus, and a nitrogen inlet was purged with nitrogen before 4-(3-amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile (20, 300 g, 1.39 mol), 1-(2-chloro-1-hydroxy-3-(quinolin-6-yl)propyl)pyrrolidine-2,5-dione (11, 635 g, 1.99 mol, 1.43 equiv), and ethylene glycol (3.0 L) were charged to the reactor at room temperature. The resulting reaction mixture was heated to 130-140° C. with nitrogen bubbled through continuously. The distillate was collected with the distillation apparatus. After 3-4 h, HPLC indicated the reaction was deemed complete (presence of <1.5% of starting material 20). The reaction mixture was gradually cooled to room temperature. A 2.5% aqueous sodium carbonate solution (Na2CO3, 14.1 L) was added with stirring to the reactor over 60 min and the mixture was stirred at room temperature for 1-2 h. The mixture was then filtered, and the solid was washed with water (9.6 L) and dried under vacuum to afford the desired crude product (13, 980.4 g), which was combined with several other batches for purification as described below.
Quantity
300 g
Type
reactant
Reaction Step One

Quantity
635 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[C:10]([F:16])[CH:9]=2)=[CH:6][N:7]=1.Cl[CH:18]([CH2:28][C:29]1[CH:30]=[C:31]2[C:36](=[CH:37][CH:38]=1)[N:35]=[CH:34][CH:33]=[CH:32]2)[CH:19](N1C(=O)CCC1=O)O>C(O)CO>[F:16][C:10]1[CH:9]=[C:8]([C:5]2[CH:6]=[N:7][C:2]3[N:3]([C:18]([CH2:28][C:29]4[CH:30]=[C:31]5[C:36](=[CH:37][CH:38]=4)[N:35]=[CH:34][CH:33]=[CH:32]5)=[CH:19][N:1]=3)[N:4]=2)[CH:15]=[CH:14][C:11]=1[C:12]#[N:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
300 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1N=NC(=CN1)C1=CC(=C(C#N)C=C1)F
|
|
Name
|
|
|
Quantity
|
635 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(O)N1C(CCC1=O)=O)CC=1C=C2C=CC=NC2=CC1
|
|
Name
|
|
|
Quantity
|
3 L
|
|
Type
|
solvent
|
|
Smiles
|
C(CO)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
135 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 22 L reactor equipped with a overhead
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were charged to the reactor at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
bubbled through continuously
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The distillate was collected with the distillation apparatus
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was gradually cooled to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A 2.5% aqueous sodium carbonate solution (Na2CO3, 14.1 L) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring to the reactor over 60 min
|
|
Duration
|
60 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 1-2 h
|
|
Duration
|
1.5 (± 0.5) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was then filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the solid was washed with water (9.6 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
Details
Reaction Time |
3.5 (± 0.5) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C#N)C=CC(=C1)C=1C=NC=2N(N1)C(=CN2)CC=2C=C1C=CC=NC1=CC2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 980.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 185.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
